molecular formula C19H14INO3 B214588 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

カタログ番号 B214588
分子量: 431.2 g/mol
InChIキー: UQTMEIHDVPPJFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one, also known as AG-014699 or rucaparib, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair, and inhibition of these enzymes can lead to cell death in cancer cells with defects in other DNA repair mechanisms. Rucaparib has shown promising results in clinical trials for the treatment of ovarian and breast cancers with BRCA mutations.

作用機序

Rucaparib works by inhibiting PARP enzymes, which are involved in DNA repair. In cancer cells with defects in other DNA repair mechanisms, such as those with BRCA mutations, inhibition of PARP can lead to cell death.
Biochemical and physiological effects:
Inhibition of PARP by rucaparib leads to accumulation of DNA damage and ultimately cell death in cancer cells with defects in other DNA repair mechanisms. Rucaparib has also been shown to sensitize cancer cells to radiation therapy.

実験室実験の利点と制限

Rucaparib is a potent and selective inhibitor of PARP enzymes, making it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, like many small molecule inhibitors, rucaparib has limitations in terms of specificity and off-target effects.

将来の方向性

Future research on rucaparib and PARP inhibitors in general will likely focus on improving the efficacy and specificity of these drugs, as well as identifying biomarkers to predict response to treatment. Combination therapies with other DNA-damaging agents, such as radiation therapy and chemotherapy, may also be explored. Additionally, PARP inhibitors may have applications beyond cancer treatment, such as in the treatment of neurodegenerative diseases.

合成法

The synthesis of rucaparib involves several steps, starting with the reaction of 4-iodoaniline with ethyl acetoacetate to form 4-iodo-N-ethyl-2-oxobutanamide. This intermediate is then reacted with propargyl bromide to form 4-iodo-N-ethyl-2-(prop-2-yn-1-yl)-2-oxobutanamide. The final step involves the reaction of this intermediate with 3-hydroxy-2-indolinone to form rucaparib.

科学的研究の応用

Rucaparib has been studied extensively in preclinical and clinical trials for the treatment of ovarian and breast cancers with BRCA mutations. In a phase II clinical trial, rucaparib showed a 54% response rate in patients with BRCA-mutant ovarian cancer. Rucaparib has also shown promise in the treatment of prostate cancer and small cell lung cancer.

特性

製品名

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

分子式

C19H14INO3

分子量

431.2 g/mol

IUPAC名

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-prop-2-ynylindol-2-one

InChI

InChI=1S/C19H14INO3/c1-2-11-21-16-6-4-3-5-15(16)19(24,18(21)23)12-17(22)13-7-9-14(20)10-8-13/h1,3-10,24H,11-12H2

InChIキー

UQTMEIHDVPPJFL-UHFFFAOYSA-N

SMILES

C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)I)O

正規SMILES

C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)I)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。